n-Allyl-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide
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Overview
Description
n-Allyl-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide is an organic compound that features a pyrazole ring substituted with dimethyl groups at positions 3 and 5, and an allyl group attached to the nitrogen atom of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide typically involves the alkylation of 3,5-dimethylpyrazole with an allyl halide in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
n-Allyl-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of allyl epoxide or allyl aldehyde.
Reduction: Formation of 3-(3,5-dimethyl-1h-pyrazol-1-yl)propanol.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
n-Allyl-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or as a building block for bioactive molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of n-Allyl-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide depends on its specific application:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor to n-Allyl-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanamide, used in similar applications.
3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine: Another pyrazole derivative with different substituents, used in coordination chemistry.
Uniqueness
This compound is unique due to the presence of the allyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H17N3O |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C11H17N3O/c1-4-6-12-11(15)5-7-14-10(3)8-9(2)13-14/h4,8H,1,5-7H2,2-3H3,(H,12,15) |
InChI Key |
ULOHKBNATXIDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NCC=C)C |
Origin of Product |
United States |
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